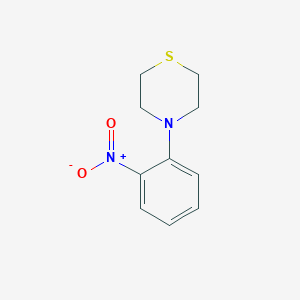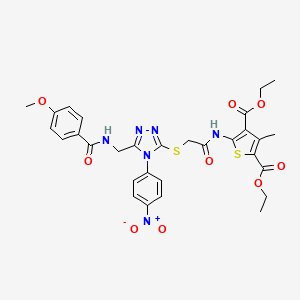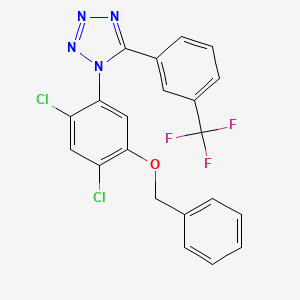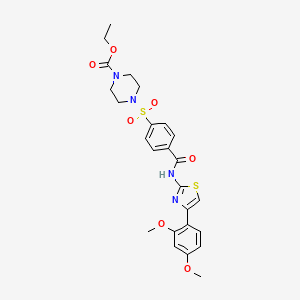
3-(3-Fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of triazole derivatives, which have shown potential in various biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The synthesis of polyheterocycles incorporating oxadiazoles and triazoles has been explored, demonstrating that these compounds exhibit significant antibacterial activity. The structural combination of oxadiazoles and pyridyl triazole rings suggests a potential pharmacophore structure for developing antibacterial drugs. The synthesis process typically involves the condensation of amino-triazoles with substituted phenyl oxadiazoles, leading to novel compounds that have been evaluated for their antibacterial efficacy through in vitro methods, such as the cup-plate diffusion solution (Guo-qiang Hu et al., 2005).
Antimicrobial and Anticancer Applications
Further studies have expanded on the antimicrobial and anticancer potential of triazole and oxadiazole derivatives. Compounds synthesized from reactions involving isonicotinic acid hydrazide and various aldehydes have been screened for their activity against microbial strains and cancer cell lines. These compounds, including the 1,2,4-triazoles and oxadiazoles, showed varying degrees of activity, with some exhibiting potent efficacy. This highlights their significance in the search for new therapeutic agents (Hacer Bayrak et al., 2009; N. Y. Megally Abdo & M. Kamel, 2015).
Novel Synthetic Methods and Structural Characterization
Research has also focused on developing new synthetic methods for creating bicyclic heterocyclic derivatives containing triazole, thiadiazole, and oxadiazole rings. These studies involve complex reactions that yield structurally diverse compounds, which are then characterized by various spectroscopic techniques to confirm their structures. The innovation in synthetic methods paves the way for the generation of novel compounds with potential biological activities (W. El‐Sayed et al., 2008).
Exploring Biological Assessments
The biological assessment of compounds containing the 1,2,4-oxadiazol cycle has been an area of active research, with efforts aimed at synthesizing and evaluating the pharmacological properties of these compounds. Through a variety of synthetic routes, researchers have developed compounds with an 1,2,4-oxadiazole cycle, assessing their potential as pharmacological agents. This involves detailed experimental procedures for synthesis, followed by pharmacological activity studies to identify promising therapeutic candidates (V. R. Karpina et al., 2019).
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN7O/c16-10-4-1-5-11(7-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-3-2-6-18-8-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFDPROMNSGOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2629979.png)



![N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629984.png)
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2629985.png)

![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)